molecular formula C24H27N3O2 B2982617 1-allyl-4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876887-53-5

1-allyl-4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2982617
CAS No.: 876887-53-5
M. Wt: 389.499
InChI Key: ULHGCSPYMWODOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-allyl-4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone core, an allyl group, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Attachment of the Phenoxyethyl Group: The 3,5-dimethylphenoxyethyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole nitrogen attacks an alkyl halide.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through a cyclization reaction involving an appropriate precursor, such as a γ-lactam.

    Introduction of the Allyl Group: The allyl group is typically introduced via an alkylation reaction using allyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-allyl-4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The benzimidazole ring can be reduced to form a dihydrobenzimidazole derivative.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Epoxides: and from oxidation.

    Dihydrobenzimidazole: derivatives from reduction.

  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound in biological systems likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting their function. The phenoxyethyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-allyl-4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: can be compared with other benzimidazole derivatives and pyrrolidinone-containing compounds.

    Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.

    Pyrrolidinone derivatives: Often used in pharmaceuticals for their diverse biological activities.

Uniqueness

This compound’s uniqueness lies in its combined structural features, which may confer distinct biological activities and reactivity profiles compared to other benzimidazole or pyrrolidinone derivatives.

Properties

IUPAC Name

4-[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-4-9-26-16-19(15-23(26)28)24-25-21-7-5-6-8-22(21)27(24)10-11-29-20-13-17(2)12-18(3)14-20/h4-8,12-14,19H,1,9-11,15-16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHGCSPYMWODOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.